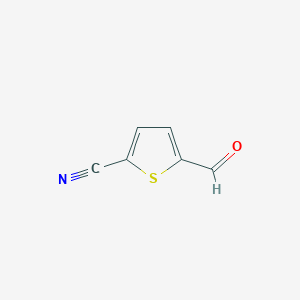

5-Formylthiophene-2-carbonitrile

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Formylthiophene-2-carbonitrile involves the reaction of thiophene-2-carbonitrile with diisopropylamine and n-butyllithium in tetrahydrofuran (THF) at low temperatures. The reaction mixture is cooled to -78°C under a nitrogen atmosphere, and the reagents are added sequentially .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods often include purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Análisis De Reacciones Químicas

Types of Reactions

5-Formylthiophene-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

Oxidation: 5-Formylthiophene-2-carboxylic acid.

Reduction: 5-Formylthiophene-2-amine.

Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

5-Formylthiophene-2-carbonitrile is primarily used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows it to participate in various chemical transformations, making it an essential reagent in organic chemistry.

Key Reactions:

- Oxidation: The formyl group can be oxidized to a carboxylic acid.

- Reduction: The nitrile group can be reduced to an amine.

- Electrophilic Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Pharmaceutical Development

This compound plays a significant role in the development of pharmaceutical compounds. Its ability to serve as an intermediate allows for the creation of biologically active molecules, which can interact with specific enzymes or receptors, potentially modulating their activity.

Case Study:

Research has shown that derivatives of this compound exhibit promising activity against certain cancer cell lines, indicating its potential use in anticancer drug development.

Material Science

In the field of material science, this compound is utilized in the production of advanced materials such as organic semiconductors and light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for applications in electronic devices.

Applications:

- Organic photovoltaics

- Light-emitting diodes

- Conductive polymers

Chemical Analysis

The compound is also employed in analytical chemistry for various applications, including:

- Chromatography

- Spectroscopy

- Synthesis of reference standards for analytical methods

Mecanismo De Acción

The mechanism of action of 5-Formylthiophene-2-carbonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its mechanism of action would depend on the target molecule it is incorporated into. For example, if used in drug development, it could interact with specific enzymes or receptors, modulating their activity .

Comparación Con Compuestos Similares

Chemical Identity :

- CAS No.: 21512-16-3

- Molecular Formula: C₆H₃NOS

- Molecular Weight : 137.16 g/mol

- Structure: Combines a thiophene ring with a formyl (–CHO) group at position 5 and a cyano (–CN) group at position 2 .

Physical Properties :

- Density : 1.3–1.534 g/cm³

- Boiling Point : 232.1–297.2°C (discrepancy likely due to measurement conditions)

- Melting Point : 93°C

- Appearance : Light yellow to orange crystalline solid .

Comparison with Similar Thiophene Derivatives

Structural and Functional Group Variations

The reactivity and applications of thiophene derivatives depend on substituent groups. Below is a comparative analysis:

Table 1: Key Thiophene Analogs of 5-Formylthiophene-2-carbonitrile

Research Findings and Reactivity Insights

Electron-Withdrawing Effects :

- The –CN and –CHO groups in this compound enhance electrophilicity, enabling nucleophilic attacks at both positions. This contrasts with 5-Acetylthiophene-2-carbaldehyde (CAS 4565-29-1), where the acetyl group (–COCH₃) offers milder electrophilicity, favoring selective condensations .

- Bromine substitution (e.g., 5-Bromothiophene-2-carbonitrile, CAS 2160-62-5) introduces steric hindrance but enables cross-coupling reactions, a pathway less accessible to the formyl derivative .

Synthetic Utility :

- 5-(Thien-2-yl)thiophene-2-carbonitrile (CAS 16278-99-2) exhibits extended π-conjugation due to its bithiophene structure, making it valuable in optoelectronic materials .

- Methyl substitution in 5-Formyl-4-methylthiophene-2-carbonitrile (CAS 21512-18-5) alters regioselectivity in reactions, as the –CH₃ group directs electrophilic substitution to specific ring positions .

Actividad Biológica

5-Formylthiophene-2-carbonitrile (CAS No. 21512-16-3) is a compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological properties of this compound, supported by data tables, case studies, and research findings.

This compound has the molecular formula and a molecular weight of 137.16 g/mol. The compound is characterized by its thiophene ring structure, which contributes to its biological activity, particularly through interactions with biological macromolecules.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

- Thiophene derivatives, including this compound, have been shown to exhibit significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various pathogenic bacteria and fungi, making them potential candidates for developing new antibiotics .

2. Antioxidant Properties

- The compound has demonstrated antioxidant activity in various assays. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders .

3. Cytotoxicity

- Studies have reported cytotoxic effects of this compound against several cancer cell lines. The mechanism involves inducing apoptosis and disrupting cellular functions in malignant cells, highlighting its potential as an anticancer agent .

4. Enzyme Inhibition

- This compound acts as an inhibitor for specific cytochrome P450 enzymes, particularly CYP1A2, which is involved in drug metabolism. This property suggests that it could influence the pharmacokinetics of co-administered drugs .

Case Studies

- Cytotoxicity Against Cancer Cells

- Antimicrobial Efficacy

Table 1: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Formylthiophene-2-carbonitrile, and what experimental parameters influence yield?

- Answer : The compound is typically synthesized via oxidation of 5-(Hydroxymethyl)thiophene-2-carbonitrile using oxidizing agents like KMnO₄ or CrO₃ under acidic conditions. Reaction temperature (60–80°C) and solvent choice (e.g., acetic acid or DCM) critically affect yield and purity. For example, prolonged heating in acetic acid may lead to over-oxidation to carboxylic acid derivatives . Characterization via NMR (¹H/¹³C) and FT-IR confirms the aldehyde group formation (C=O stretch at ~1680–1720 cm⁻¹) .

Q. How is this compound characterized to confirm its structural integrity?

- Answer : A combination of spectroscopic and chromatographic methods is used:

- NMR : ¹H NMR shows a singlet for the aldehyde proton (~9.8–10.2 ppm) and distinct aromatic protons in the thiophene ring (~7.5–8.5 ppm). ¹³C NMR confirms the nitrile carbon (~115–120 ppm) and aldehyde carbon (~190 ppm) .

- HPLC/GC-MS : Ensures purity (>97%) and identifies byproducts like 5-carboxythiophene-2-carbonitrile .

Q. What are the primary research applications of this compound in organic chemistry?

- Answer : It serves as a versatile electrophile in:

- Knoevenagel condensations : To synthesize α,β-unsaturated nitriles for optoelectronic materials.

- Multicomponent reactions : E.g., Ugi reactions to generate heterocyclic scaffolds with potential bioactivity .

Advanced Research Questions

Q. How can the stability of this compound under varying storage conditions be systematically evaluated?

- Answer : Stability studies involve:

- Thermal analysis : TGA/DSC to assess decomposition thresholds (typically >150°C).

- Light sensitivity : UV-Vis monitoring under accelerated light exposure (e.g., 500 W/m² for 48 hrs) to detect aldehyde group degradation.

- Hygroscopicity : Karl Fischer titration to quantify water uptake, which may catalyze hydrolysis of the nitrile group .

Q. What computational methods are used to predict reactivity patterns of this compound in novel reactions?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- Electrophilicity : Local softness (σ) and Fukui indices identify reactive sites (aldehyde > nitrile).

- Transition states : For nucleophilic attacks, guiding solvent selection (e.g., polar aprotic solvents enhance aldehyde reactivity) .

Q. How can contradictory spectroscopic data for this compound derivatives be resolved?

- Answer : Contradictions (e.g., unexpected ¹³C shifts in substituted analogs) require:

- Variable-temperature NMR : To detect conformational changes or dynamic equilibria.

- X-ray crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives.

- Comparative analysis : Benchmark against structurally similar compounds (e.g., 5-Formylfuran-2-carbonitrile) to isolate electronic vs. steric effects .

Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions?

- Answer : Regioselectivity in Suzuki-Miyaura couplings is controlled by:

- Catalyst design : Pd(PPh₃)₄ favors coupling at the α-position (C-5), while Pd(OAc)₂ with bulky ligands (e.g., SPhos) directs reactivity to C-3.

- Solvent effects : DMF enhances α-selectivity due to stronger coordination to Pd .

Q. Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Answer :

Propiedades

IUPAC Name |

5-formylthiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3NOS/c7-3-5-1-2-6(4-8)9-5/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIFYWVUYHMYOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90483944 | |

| Record name | 5-formylthiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90483944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21512-16-3 | |

| Record name | 5-formylthiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90483944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Formylthiophene-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.